Cas no 1059209-70-9 (2,3-Difluoro-5-methylbenzylamine)

2,3-Difluoro-5-methylbenzylamine is a fluorinated benzylamine derivative with a methyl substituent at the 5-position, offering unique reactivity and selectivity in synthetic applications. Its difluoro substitution pattern enhances electron-withdrawing properties, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The compound serves as a versatile building block for introducing fluorine-containing motifs, which can improve metabolic stability and binding affinity in bioactive molecules. The presence of the primary amine group allows for further functionalization through amidation, reductive amination, or other coupling reactions. High purity grades ensure consistent performance in demanding applications, particularly in medicinal chemistry and material science research.
2,3-Difluoro-5-methylbenzylamine structure
1059209-70-9 structure
商品名:2,3-Difluoro-5-methylbenzylamine
CAS番号:1059209-70-9
MF:C8H9F2N
メガワット:157.16056895256
CID:4789346

2,3-Difluoro-5-methylbenzylamine 化学的及び物理的性質

名前と識別子

    • 2,3-Difluoro-5-methylbenzylamine
    • インチ: 1S/C8H9F2N/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,4,11H2,1H3
    • InChIKey: XNHQTOXUIPWBFN-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=C(C)C=C1CN)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 129
  • トポロジー分子極性表面積: 26
  • 疎水性パラメータ計算基準値(XlogP): 1.3

2,3-Difluoro-5-methylbenzylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010010173-500mg
2,3-Difluoro-5-methylbenzylamine
1059209-70-9 97%
500mg
$806.85 2023-09-04
Alichem
A010010173-250mg
2,3-Difluoro-5-methylbenzylamine
1059209-70-9 97%
250mg
$475.20 2023-09-04
Alichem
A010010173-1g
2,3-Difluoro-5-methylbenzylamine
1059209-70-9 97%
1g
$1460.20 2023-09-04

2,3-Difluoro-5-methylbenzylamine 関連文献

2,3-Difluoro-5-methylbenzylamineに関する追加情報

Introduction to 2,3-Difluoro-5-methylbenzylamine (CAS No. 1059209-70-9)

2,3-Difluoro-5-methylbenzylamine is a fluorinated aromatic amine derivative with significant applications in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1059209-70-9, has garnered attention due to its structural uniqueness and potential biological activities. The presence of both fluorine substituents and a methyl group on the benzylamine backbone imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and molecular design.

The chemical structure of 2,3-Difluoro-5-methylbenzylamine consists of a benzene ring substituted at the 2- and 3-positions with fluorine atoms, while the 5-position is methylated. The amine group at the benzylic position enhances its reactivity, allowing for further functionalization and conjugation with other biomolecules. Such structural features are particularly attractive in medicinal chemistry, where fluorine atoms are often incorporated into drugs to improve metabolic stability, binding affinity, and overall pharmacological efficacy.

In recent years, the pharmaceutical industry has seen a surge in the exploration of fluorinated amines due to their diverse biological profiles. 2,3-Difluoro-5-methylbenzylamine has been studied for its potential as an intermediate in the synthesis of various bioactive molecules. Its ability to serve as a precursor for more complex structures has made it a focus of interest in academic and industrial research laboratories. The compound’s versatility lies in its capacity to participate in nucleophilic substitution reactions, forming amide or urea derivatives that are common motifs in drug molecules.

One of the most compelling aspects of 2,3-Difluoro-5-methylbenzylamine is its role in developing novel therapeutic agents. Researchers have leveraged its structural framework to create compounds with targeted biological activities. For instance, fluorinated benzylamines have been explored for their potential in inhibiting enzymes involved in inflammatory pathways. The electron-withdrawing effect of the fluorine atoms can modulate the reactivity of the amine group, enabling precise tuning of pharmacokinetic properties such as solubility and bioavailability.

The incorporation of fluorine into pharmaceuticals is not without rationale; fluorine atoms can significantly alter the pharmacological profile of a molecule. In 2,3-Difluoro-5-methylbenzylamine, the two fluorine substituents at the 2- and 3-positions create a electron-deficient environment around the aromatic ring, which can influence interactions with biological targets. This feature has been exploited in designing ligands for receptors or enzymes where such electronic modifications enhance binding affinity. Additionally, the methyl group at the 5-position introduces steric hindrance, which can prevent unwanted side reactions or improve selectivity.

Recent studies have highlighted the importance of 2,3-Difluoro-5-methylbenzylamine in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their overactivity is often associated with pathological conditions. By modifying 2,3-Difluoro-5-methylbenzylamine or using it as a building block, researchers have developed novel inhibitors that target specific kinases with high precision. The fluorinated aromatic core provides a stable scaffold that can be further optimized to enhance potency and reduce off-target effects.

The synthesis of 2,3-Difluoro-5-methylbenzylamine typically involves multi-step organic transformations starting from commercially available precursors. The introduction of fluorine atoms often requires specialized reagents or conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound efficiently on both laboratory and industrial scales. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired fluoro-substituted benzene ring.

The role of computational chemistry in designing derivatives of 2,3-Difluoro-5-methylbenzylamine cannot be overstated. Molecular modeling studies help predict how structural modifications will affect biological activity by simulating interactions with proteins or other biomolecules. This approach allows researchers to prioritize certain analogs for experimental validation based on their predicted binding affinities or metabolic stability. Such computational strategies have accelerated the drug discovery process by reducing the reliance on trial-and-error experimentation.

In conclusion,2,3-Difluoro-5-methylbenzylamine (CAS No. 1059209-70-9) represents a promising scaffold for developing innovative therapeutic agents. Its unique structural features—combining fluorinated aromatic rings with an amine functionality—make it a versatile intermediate in pharmaceutical synthesis. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further. The ongoing exploration of its derivatives promises to yield novel drugs that address unmet medical needs across various therapeutic areas.

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